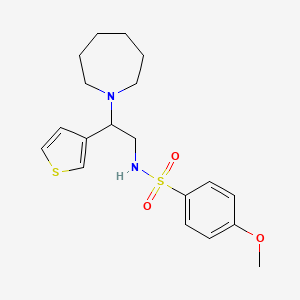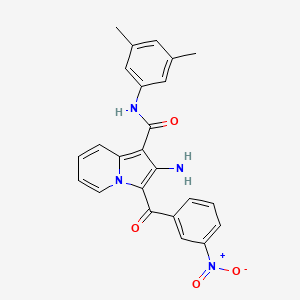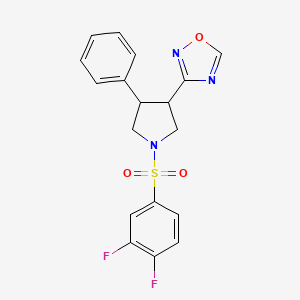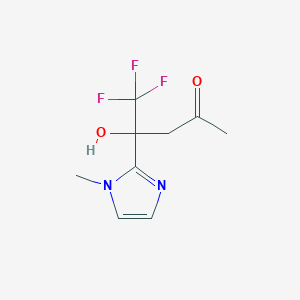
Dimethyl 1H-pyrrole-3,4-dicarboxylate
Vue d'ensemble
Description
Dimethyl 1H-pyrrole-3,4-dicarboxylate is a chemical compound with the linear formula C8H9NO4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C8H9NO4 . The CAS Number is 2818-06-6 and the Molecular Weight is 183.165 .Applications De Recherche Scientifique
Synthesis and Antimicrobial Properties
- Synthesis of Novel Pyrrole Derivatives : A study conducted by Hublikar et al. (2019) focused on synthesizing a series of novel pyrrole derivatives, including (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate. These compounds showed significant antimicrobial properties, particularly when a methoxy group was introduced into the structure, suggesting their potential as antimicrobial agents (Hublikar et al., 2019).
Spectroscopic Analysis and Molecular Structure
- Experimental and Theoretical Studies : Research by Singh et al. (2014) on ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, a pyrrole derivative, involved combined experimental and theoretical analysis. This study provided insights into the molecular structure, spectroscopic properties, and potential applications of these compounds in forming new heterocyclic compounds (Singh et al., 2014).
Solution and Solid-State Studies
- Analysis of Dichloro-Diamidopyrroles : Camiolo et al. (2002) examined 3,4-dichloro-1H-pyrrole-2,5-dicarboxylic acid bis-phenylamide and its derivatives. These studies revealed important insights into their behavior in both solution and solid states, including the formation of unusual anionic dimers (Camiolo et al., 2002).
Synthesis of Pyrrole Derivatives for Non-linear Optical Material
- Synthesis and Analysis for NLO Applications : Singh et al. (2013) conducted a study on ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, focusing on its synthesis, molecular structure, and spectral analyses. The findings suggested its potential use as a non-linear optical (NLO) material, highlighting its relevance in the field of materials science (Singh et al., 2013).
Antifungal and Antimicrobial Activities
- Facile Syntheses of Pyrrole Derivatives : Bhosale et al. (2018) described the synthesis of substituted 3,4-dimethyl-1H-pyrrole-2-carboxamides and carbohydrazide analogues, highlighting their potential as antifungal and antimicrobial agents. Molecular docking studies further elucidated their mode of action, offering a deeper understanding of their biological activities (Bhosale et al., 2018).
Mécanisme D'action
Mode of Action
The exact mode of action of Dimethyl 1H-pyrrole-3,4-dicarboxylate remains unclear due to the lack of specific studies on this compound . It’s worth noting that pyrrole derivatives have been reported to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Pharmacokinetics
It’s worth noting that the compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is also predicted to be a non-substrate for P-glycoprotein, suggesting it may have good bioavailability .
Action Environment
It’s recommended to store the compound in a dark place, sealed, and at room temperature to maintain its stability .
Propriétés
IUPAC Name |
dimethyl 1H-pyrrole-3,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-12-7(10)5-3-9-4-6(5)8(11)13-2/h3-4,9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDIMOSXPHKSMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC=C1C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2818-06-6 | |
| Record name | 3,4-dimethyl 1H-pyrrole-3,4-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-(3-chloro-2-methylphenyl)-2-(3-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2786817.png)


![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)acetamide](/img/structure/B2786823.png)


![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-4-methoxyaniline](/img/structure/B2786829.png)

![2'H-dispiro[1,3-dioxolane-2,1'-indene-3',2''-[1,3]dioxolane]-7'-amine](/img/structure/B2786831.png)
![N'-[2-(3-chlorophenoxy)ethanimidoyl]benzenesulfonohydrazide](/img/structure/B2786833.png)
